4-Acetyl-3'-(benzyloxy)biphenyl
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Description
4-Acetyl-3'-(benzyloxy)biphenyl is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of biphenyl derivatives, including those similar to 4-Acetyl-3'-(benzyloxy)biphenyl. For instance, the synthesis of novel biphenyl-based compounds has been explored for their applications in liquid crystals and light-emitting materials. Such compounds exhibit unique mesomorphic and dielectric properties, making them suitable for electronic and optical applications (N. Yilmaz Canli et al., 2021; J. Lam et al., 2002).
Environmental Degradation
Research on the degradation of biphenyl compounds by specific bacterial strains highlights the potential environmental applications of these compounds. Mycobacterium sp. PYR-1, for instance, has been shown to degrade biphenyl, producing benzoic acid among other metabolites, indicating pathways for the bioremediation of biphenyl pollutants (J. Moody et al., 2002).
Material Science Applications
Biphenyl derivatives are extensively studied for their promising applications in material science. The synthesis and investigation of biphenyl-based bent-core liquid crystals have shown significant potential in developing materials with specific mesomorphic properties, useful in the field of liquid crystal displays and electronic devices (N. Yilmaz Canli et al., 2021).
Organic Synthesis
In the realm of organic synthesis, biphenyl derivatives are utilized as intermediates in the creation of various complex molecules. Studies have detailed the synthesis routes for creating specific biphenyl compounds, highlighting their importance in synthesizing pharmaceuticals and other organic compounds (Tang Yan-feng, 2012).
Properties
IUPAC Name |
1-[4-(3-phenylmethoxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBNVVTFNNRAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227122 |
Source
|
Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756484-20-5 |
Source
|
Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756484-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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